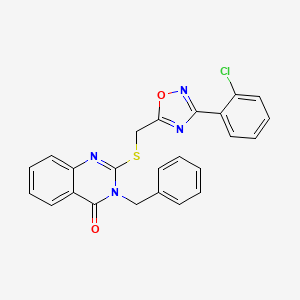

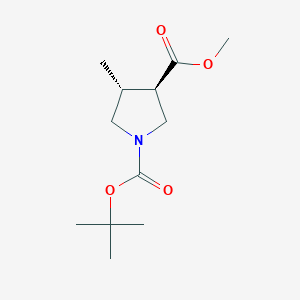

![molecular formula C19H14Cl2N6O B2504236 2-chloro-N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide CAS No. 881073-42-3](/img/structure/B2504236.png)

2-chloro-N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-chloro-N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide" belongs to a class of chemicals known as pyrazolo[3,4-d]pyrimidines. These compounds have been extensively studied due to their potential therapeutic applications. Pyrazolo[3,4-d]pyrimidines have been synthesized and modified to explore their biological activities, including anti-inflammatory and antiproliferative properties .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves structural modifications to enhance their biological efficacy. For instance, the introduction of different substituents at various positions on the pyrazolo[3,4-d]pyrimidine core can significantly affect the compound's activity. In one study, the introduction of a longer side chain and substitution at the 3-position were key modifications that led to the identification of a compound with high anti-inflammatory activity and a better therapeutic index than reference drugs . Another study reported the synthesis of new derivatives that showed potent antiproliferative effects against cancer cell lines by inhibiting c-Src phosphorylation .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines is crucial for their biological activity. The presence of specific functional groups and substituents can influence the compound's ability to interact with biological targets. For example, the antiproliferative activity of these compounds is attributed to their ability to inhibit the phosphorylation of Src, a protein involved in cell growth and survival. The molecular modeling simulations suggest that the inhibitory action is due to the interaction of the compounds with the active site of Src .

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[3,4-d]pyrimidines is influenced by the substituents present on the core structure. These substituents can affect the compound's ability to participate in various chemical reactions, which is important for their mechanism of action. For instance, the antiproliferative properties of these compounds are related to their ability to interfere with phosphorylation processes within the cell .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidines, such as solubility, stability, and reactivity, are determined by their molecular structure. These properties are essential for the compound's bioavailability and efficacy. The studies did not explicitly detail the physical and chemical properties of the specific compound , but these properties are generally important for the pharmacokinetic and pharmacodynamic profiles of therapeutic agents .

Relevant Case Studies

Case studies involving pyrazolo[3,4-d]pyrimidines have demonstrated their potential in treating various conditions. For example, certain derivatives have shown significant anti-inflammatory activity without ulcerogenic side effects, which is a common issue with many nonsteroidal anti-inflammatory drugs (NSAIDs) . Additionally, other derivatives have been identified as potent antiproliferative agents against specific cancer cell lines, highlighting their potential as anticancer agents . These case studies provide valuable insights into the therapeutic potential of pyrazolo[3,4-d]pyrimidines and guide further drug development efforts.

科学的研究の応用

Anticancer and Antiproliferative Properties

Research has shown that derivatives of pyrazolo[3,4-d]pyrimidin have potential applications in medicinal chemistry, particularly in anticancer treatments. Some compounds, including those synthesized from 4-amino-1-methyl-3-propylpyrazole-5-carboxamide, displayed anti-proliferative properties against cancer cell lines. These findings suggest the potential for using such compounds in cancer therapy, though further in vitro and in vivo studies are necessary to fully understand their mechanism of action and therapeutic potential (Ismail et al., 2017).

Additionally, a series of pyrazolo[3,4-d]pyrimidin derivatives exhibited significant activity against certain tumor cells, with some compounds showing higher anticancer activity than doxorubicin, a commonly used chemotherapy drug. This highlights the potential of these compounds as promising candidates for cancer treatment (Hafez et al., 2016).

Antimicrobial Properties

Compounds with a pyrazolo[3,4-d]pyrimidin skeleton have also been reported to have antimicrobial properties. For instance, 6-anilinopyrazolo[3,4-d]pyrimidin-4-ones inhibited the replication-specific enzyme DNA polymerase III of Staphlococcus aureus and other Gram-positive bacteria. These compounds represent a novel class of antimicrobials with promising activities against Gram-positive bacteria, providing a potential new avenue for the development of antimicrobial agents (Ali et al., 2003).

Potential Anti-inflammatory and Analgesic Activities

Several synthesized pyrazolo[3,4-d]pyrimidin derivatives were also explored for their potential anti-inflammatory, analgesic, and antipyretic activities. The pharmacological studies suggest that certain modifications in the chemical structure can enhance these activities, showing that these compounds could serve as a basis for developing new anti-inflammatory and pain-relief medications (Antre et al., 2011).

作用機序

The mechanism of action of these compounds involves the inhibition of CDK2, a protein kinase that is an appealing target for cancer treatment . The compounds showed significant inhibitory activity with IC50 values ranging from 0.057 ± 0.003 to 3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM .

将来の方向性

特性

IUPAC Name |

2-chloro-N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2N6O/c1-11-6-7-12(8-16(11)21)27-18-14(9-24-27)17(22-10-23-18)25-26-19(28)13-4-2-3-5-15(13)20/h2-10H,1H3,(H,26,28)(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNLHODHCBBYZHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CC=C4Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

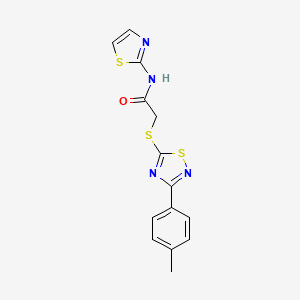

![1-((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2504154.png)

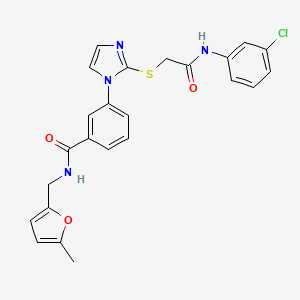

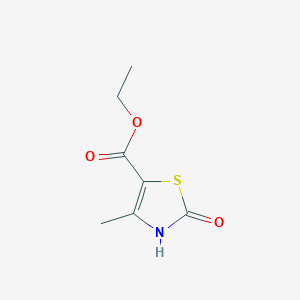

![3-(2-methylphenyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2504155.png)

![1,3-dihydroxy-6H-benzo[c]chromen-6-one](/img/structure/B2504159.png)

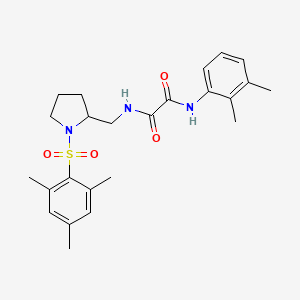

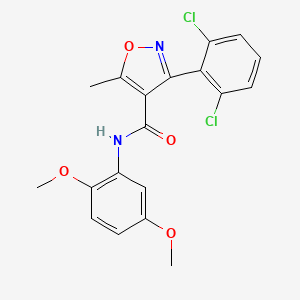

![7-Chloro-1-(4-ethoxy-3-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2504162.png)

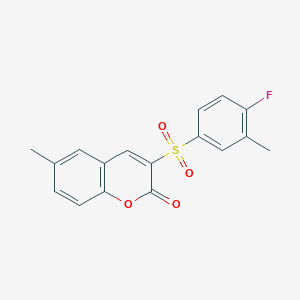

![3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-7-methoxy-2H-chromen-2-one](/img/structure/B2504167.png)

![2-[(3-Methylcyclohexyl)oxy]butanoic acid](/img/structure/B2504175.png)